molecular formula C13H19Cl2NO B1424610 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride CAS No. 1220027-79-1

3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1424610
CAS No.: 1220027-79-1
M. Wt: 276.2 g/mol
InChI Key: HFCLYJPCEHVAQF-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. Provided for Research Use Only, this product is not intended for diagnostic or therapeutic applications. Research Applications: This compound may be investigated as a synthetic intermediate or a building block in the development of novel active molecules. Researchers can utilize it in structure-activity relationship (SAR) studies to explore and optimize biological activity. Its structural features, including the phenoxy and pyrrolidine groups, are common in compounds with receptor-binding properties, suggesting potential for use in probe or inhibitor design. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment (PPE), including gloves and safety glasses, is recommended.

Properties

IUPAC Name

3-(4-chloro-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-10(14)3-4-13(12)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLYJPCEHVAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-79-1
Record name Pyrrolidine, 3-[4-chloro-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Overview

The synthesis generally begins with the preparation of the phenolic precursor, 4-chloro-2-isopropylphenol , which undergoes nucleophilic aromatic substitution or etherification to form the phenoxy derivative. This intermediate is then coupled with pyrrolidine to form the core structure, followed by salt formation to obtain the hydrochloride salt.

Preparation of 4-Chloro-2-isopropylphenol

Methodology:

  • Starting Material: 2-isopropylphenol (or 4-chloro-2-isopropylphenol directly if commercially available)
  • Reaction: Chlorination at the para-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride, under controlled temperature conditions (around 0–25°C) to prevent over-chlorination.
  • Reaction Conditions:
    • Solvent: Typically inert solvents like dichloromethane or chloroform.
    • Temperature: Maintained at 0–25°C.
    • Duration: Several hours, monitored via TLC.

Note: Literature indicates that chlorination can be achieved with high regioselectivity, and purification involves recrystallization or chromatography.

Formation of Phenoxy Intermediate

Reaction:

  • The phenolic compound reacts with a suitable halogenated precursor, such as 2-isopropylphenol, via nucleophilic substitution, often facilitated by bases like potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or THF.
  • Reaction Conditions:
    • Temperature: Room temperature to reflux (~80°C).
    • Time: 4–12 hours.
    • Purification: Recrystallization or chromatography.

Research Findings:

  • A mechanochemical approach was reported to synthesize similar phenoxy derivatives efficiently, reducing solvent use and reaction time, enhancing yield and purity.

Coupling with Pyrrolidine

Method:

  • The phenoxy derivative is then reacted with pyrrolidine to form the key C–N bond.
  • Reaction Conditions:
    • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).
    • Solvent: DMF or THF.
    • Temperature: Room temperature to reflux (around 80°C).
    • Duration: 6–24 hours, depending on the scale.

Procedure:

  • The phenoxy compound is deprotonated with the base.
  • Pyrrolidine is added dropwise.
  • The mixture is stirred until completion, monitored via TLC or HPLC.

Notes:

  • The reaction often requires inert atmosphere conditions to prevent oxidation.
  • Purification involves filtration, solvent removal, and recrystallization.

Formation of Hydrochloride Salt

Method:

  • The free base is treated with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or isopropanol.
  • The product precipitates out as the hydrochloride salt.
  • Process:
    • Acid addition: Dropwise HCl gas or aqueous HCl.
    • Crystallization: The mixture is cooled to promote crystallization.
    • Filtration: The solid is filtered, washed, and dried under vacuum.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors and automated systems are employed to improve yield, safety, and reproducibility. Key considerations include:

  • Reaction optimization: Precise temperature control, stoichiometry, and reaction time.
  • Purification: Use of crystallization and filtration to avoid chromatography.
  • Yield Enhancement: Use of excess reagents within safe limits, and process intensification techniques.

Research Data and Comparative Analysis

Step Reagents Solvent Temperature Duration Notes
Phenol chlorination SOCl₂ or PCl₅ Dichloromethane 0–25°C Several hours High regioselectivity
Etherification 2-isopropylphenol + halogenated precursor DMF/THF Reflux (~80°C) 4–12 hours Mechanochemical methods possible
Coupling with pyrrolidine Pyrrolidine + base DMF/THF Room temp to reflux 6–24 hours Inert atmosphere recommended
Salt formation HCl in ethanol - Room temp 1–2 hours Crystallization step

Research Findings and Innovations

  • Mechanochemical Synthesis: Recent advances include solvent-free mechanochemical synthesis, which reduces environmental impact and improves yield.
  • Catalytic Methods: Catalysts such as palladium or copper have been explored for coupling reactions, offering milder conditions.
  • Yield Data: Typical overall yields range from 50% to 75%, with process optimization capable of exceeding 80%.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique functional groups allow for further derivatization, making it valuable in synthetic organic chemistry.

Biology

  • Biochemical Research : It is studied for its potential biological activities, including interactions with specific receptors or enzymes. Initial studies suggest that it may function as a ligand, modulating physiological responses which can be crucial for understanding various biological pathways.

Medicine

  • Therapeutic Potential : Research indicates that 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride may exhibit anticancer and anti-inflammatory properties. Preliminary studies have shown that compounds with similar structures can inhibit tumor growth and reduce inflammation markers in various models.

Anticancer Activity

  • Studies have demonstrated that related compounds can inhibit tumor growth in various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells, indicating potential therapeutic applications in oncology.

Anti-inflammatory Effects

  • Evidence suggests that this compound may possess anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit key inflammatory pathways, highlighting its potential role in treating inflammatory diseases.

Ligand Activity

  • The ability of this compound to act as a ligand for certain receptors suggests it may modulate physiological responses relevant to drug design targeting specific diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

Study FocusFindings
Anticancer StudiesSignificant anti-proliferative effects against cancer cell lines were reported (IC50 values in low micromolar range).
Inflammation ModelsIn vivo studies indicated that similar compounds could significantly reduce inflammation markers in carrageenan-induced edema models.
Receptor Binding StudiesInvestigations revealed effective interactions with targets such as RBP4 (Retinol Binding Protein 4), implicated in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Chemical Differences

The following table summarizes key differences between the two piperidine-based analogs from the evidence, which serve as the closest structural analogs to the queried pyrrolidine compound:

Property 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride
Molecular Formula C₁₄H₂₁Cl₂NO C₁₆H₂₃Cl₂NO (estimated*)
Molecular Weight 290.228 g/mol ~304.26 g/mol (estimated*)
CAS Number 1220032-85-8 1220027-94-0
Substituent Linkage Phenoxy group directly bonded to piperidine Phenoxy group connected via methylene (-CH₂-) bridge to piperidine
Stereochemistry 0 of 1 defined stereocenters Not specified
Commercial Availability Not discontinued Discontinued (5g and 10g batches)

*Estimated based on the addition of a methylene group in .

Key Observations:

Scaffold Flexibility : The methylene bridge in introduces greater conformational flexibility compared to the direct linkage in . This may influence binding affinity in biological systems or solubility profiles .

Synthetic Accessibility : The discontinuation of suggests challenges in synthesis, purification, or stability, unlike , which remains available .

Research Findings and Implications

While direct pharmacological or thermodynamic data for these compounds is unavailable in the provided evidence, structural comparisons allow for hypothesis-driven analysis:

  • Bioactivity : Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidine analogs due to their six-membered ring structure. However, pyrrolidine's smaller ring may confer higher target selectivity in some cases .
  • Solubility : The hydrochloride salt form in both compounds improves water solubility, critical for formulation. The methylene bridge in may slightly reduce solubility due to increased hydrophobicity .

Biological Activity

3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a chlorinated phenoxy group, which is crucial for its biological activity. The presence of the chlorinated isopropylphenoxy moiety enhances its reactivity and interaction with biological targets.

Research indicates that this compound interacts with specific molecular targets, modulating enzyme activity and receptor functions. This interaction may influence various signaling pathways related to cell growth, apoptosis, and antimicrobial activity.

Key Mechanisms:

  • Enzyme Modulation : The compound appears to affect enzymes involved in metabolic processes.
  • Receptor Interaction : It may bind to receptors that regulate physiological responses, potentially leading to therapeutic effects.

Antimicrobial Properties

Studies have demonstrated that compounds within the pyrrolidine class exhibit significant antimicrobial activity. This compound has shown promise against various pathogens, including Gram-positive bacteria.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Pseudomonas aeruginosaSynergistic effects with other agents

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a significant reduction in colony-forming units (CFUs) after treatment, suggesting potent antibacterial action.
    • Methodology : Broth microdilution assays were employed to determine minimum inhibitory concentrations (MICs).
    • Findings : The compound exhibited lower MIC values compared to standard antibiotics, indicating enhanced potency.
  • Anticancer Research : Another study explored the compound's effects on cancer cell lines. Results showed that it could significantly reduce cell viability in several cancer types while sparing normal cells.
    • Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
    • Outcome : The compound triggered apoptotic pathways as evidenced by increased caspase activity.

Future Directions

Ongoing research aims to further elucidate the pharmacological profiles of this compound. Key areas of focus include:

  • Optimization of Structural Features : Modifications to enhance solubility and bioavailability.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by the compound.
  • Clinical Trials : Potential advancement into preclinical and clinical testing phases for therapeutic applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride to maximize yield and purity?

  • Methodological Answer : Optimization involves selecting solvents with appropriate polarity (e.g., dichloromethane for intermediate steps), controlling reaction temperature to avoid side reactions, and using stoichiometric ratios based on intermediates' reactivity. Purification steps, such as column chromatography or recrystallization, should prioritize removing halogenated byproducts. Safety protocols for handling hazardous intermediates (e.g., chlorinated compounds) must align with established guidelines, including proper ventilation and waste segregation . Yield improvement may require iterative adjustment of reaction times and catalyst loading, validated by thin-layer chromatography (TLC) monitoring .

Q. How can researchers assess the purity of this compound, and why is this critical for reproducibility?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) is standard for quantifying purity, while ¹H NMR identifies structural impurities (e.g., residual solvents like acetone). Purity ≥98% is typically required for reproducible biological or catalytic studies. Calibration against certified reference materials (CRMs) ensures accuracy. Impurity profiles must be documented to trace batch-to-batch variability, which is critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are essential when handling intermediates during the synthesis of this compound?

  • Methodological Answer : Use fume hoods for reactions releasing volatile chlorinated byproducts. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Hazardous waste (e.g., halogenated solvents) should be stored in labeled, airtight containers and disposed via certified waste management services. Emergency response plans must address acute toxicity risks (e.g., H300/H310 codes for oral/dermal exposure) and include immediate decontamination procedures .

Advanced Research Questions

Q. How can computational methods enhance the design of experiments (DoE) for reaction optimization of halogenated pyrrolidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. Coupling computational data with statistical DoE (e.g., factorial design) reduces experimental trials by identifying critical variables (e.g., temperature, pH). For example, ICReDD’s workflow integrates reaction path searches with machine learning to prioritize high-yield conditions, validated by bench-scale experiments .

Q. What advanced techniques resolve contradictions in spectral data (e.g., NMR vs. LC/MS) for structurally complex intermediates?

  • Methodological Answer : Multi-dimensional NMR (e.g., HSQC, HMBC) clarifies ambiguous proton environments in crowded spectra. High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks, while tandem MS/MS differentiates isomers. Discrepancies between NMR and LC/MS may arise from ionization artifacts or tautomeric forms; orthogonal methods like X-ray crystallography provide definitive structural validation .

Q. How can researchers design reactors for scalable synthesis while minimizing environmental impact?

  • Methodological Answer : Membrane reactors or continuous-flow systems improve mass transfer and reduce solvent use. Lifecycle assessment (LCA) tools evaluate the environmental footprint of solvents (e.g., dichloromethane vs. ethyl acetate). Process intensification strategies, such as in situ product removal, align with green chemistry principles. Pilot-scale testing under ISO/IEC 17043 ensures compliance with waste emission standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar halogenated pyrrolidine syntheses?

  • Methodological Answer : Cross-validate literature data by replicating procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Investigate unreported variables (e.g., trace moisture or metal impurities) using inductively coupled plasma mass spectrometry (ICP-MS). Contradictions may stem from differences in workup methods (e.g., extraction efficiency) or analytical calibration standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
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3-(4-Chloro-2-isopropylphenoxy)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.